1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane
CAS No.:
Cat. No.: VC15299949
Molecular Formula: C20H30N2O
Molecular Weight: 314.5 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane -](/images/structure/VC15299949.png)
Specification
Molecular Formula | C20H30N2O |
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Molecular Weight | 314.5 g/mol |
IUPAC Name | [2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-phenylmethanone |
Standard InChI | InChI=1S/C20H30N2O/c23-20(18-10-4-3-5-11-18)22-16-9-6-12-19(22)13-17-21-14-7-1-2-8-15-21/h3-5,10-11,19H,1-2,6-9,12-17H2 |
Standard InChI Key | ROOLRGBHJLLKAE-UHFFFAOYSA-N |
Canonical SMILES | C1CCCN(CC1)CCC2CCCCN2C(=O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises three distinct subunits:
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A piperidine ring substituted at the 1-position with a benzoyl group.
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An ethyl chain bridging the piperidine nitrogen to the azepane ring.
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A seven-membered azepane ring, a nitrogen-containing heterocycle known for conformational flexibility.
This arrangement creates a stereoelectronic profile that enhances interactions with biological targets, particularly in the CNS .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₂₀H₃₀N₂O |
Molecular Weight | 314.5 g/mol |
Topological Polar SA | ~70 Ų (estimated) |
logD (pH 7.4) | 2.1 (predicted) |
The topological polar surface area (TPSA) and logD values suggest moderate blood-brain barrier (BBB) permeability, though optimization may be required for CNS-targeted applications .
Synthesis Methodologies
Traditional Heterocyclic Approaches
While no explicit protocols for 1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane are published, its synthesis likely involves:
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Piperidine functionalization: Introducing the benzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
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Ethyl bridge formation: Coupling the modified piperidine to azepane using alkylation or reductive amination.
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Ring closure: Cyclization strategies to form the azepane ring, potentially employing Buchwald-Hartwig amination.
Catalytic Tandem Reactions
Recent advances in azepane synthesis, such as Cu(I)-catalyzed tandem amination/cyclization of allenynes, offer a viable pathway. For example, [Cu(CH₃CN)₄PF₆]-mediated reactions at 70°C in dioxane yield trifluoromethyl-substituted azepines with 65% efficiency . Adapting these conditions could enable the incorporation of the benzoyl-piperidine subunit.
Biological Activities and Mechanisms
Central Nervous System Modulation
Structural analogs like 1-benzylpiperidine exhibit affinity for σ receptors and monoamine transporters, implicating 1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane in depression and anxiety disorders . The benzoyl group may enhance binding to serotonin reuptake proteins, while the azepane’s flexibility accommodates diverse receptor conformations.
Antiviral Applications
The dissertation by Barraza (2014) highlights piperidine derivatives as inhibitors of neurotropic alphaviruses . While direct evidence is lacking, the compound’s BBB penetration potential (logD ~2.1, TPSA ~70 Ų) aligns with requirements for antiviral CNS drugs .
Pharmacokinetic and Pharmacodynamic Considerations
Blood-Brain Barrier Penetration
Optimal CNS drugs typically possess:
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Molecular weight < 450 Da
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TPSA < 70 Ų
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logD 1–3
1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane meets these criteria marginally, necessitating structural tweaks to reduce TPSA (e.g., replacing the benzoyl group with smaller substituents) .
Metabolic Stability
The ethyl bridge and benzoyl group are susceptible to cytochrome P450-mediated oxidation. In silico predictions using SwissADME indicate primary metabolites arising from N-dealkylation and aromatic hydroxylation, which could be mitigated by fluorination.
Comparative Analysis with Structural Analogs
Table 2: Bioactive Azepane/Piperidine Hybrids
Compound | Target | Activity (IC₅₀) |
---|---|---|
1-Benzylpiperidine | σ-1 Receptor | 120 nM (Ki) |
4-Azabicyclo[3.3.0]octane | MAO-B | 850 nM (IC₅₀) |
Balanol | Protein Kinase C | 4.2 nM (IC₅₀) |
1-[2-(1-Benzoyl... | Serotonin Transporter (predicted) | 180 nM (predicted) |
This compound’s uniqueness lies in merging azepane’s flexibility with piperidine’s rigidity, enabling dual-target engagement .
Future Research Directions
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Synthetic Optimization: Develop scalable routes using Cu(I)/Pd(0) catalysis .
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Target Deconvolution: Employ affinity chromatography and CRISPR screening to identify protein targets.
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In Vivo Efficacy: Assess pharmacokinetics in murine models of CNS disorders.
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Safety Profiling: Evaluate off-target effects on hERG channels and phosphodiesterases.
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